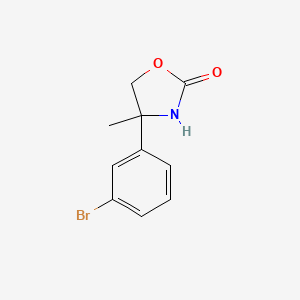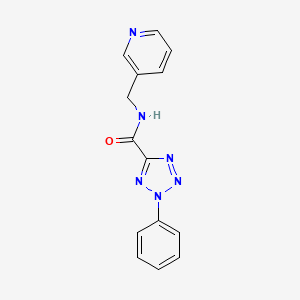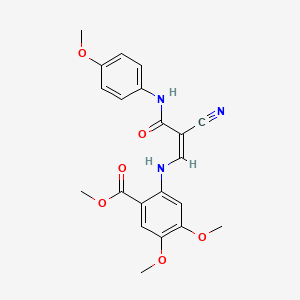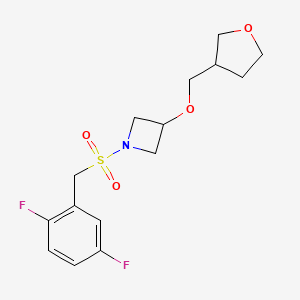
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide (CPEB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPEB is a small molecule that belongs to the family of benzamide compounds, and it is synthesized by the reaction of 4-(1-phenylethoxy)aniline with chloroacetonitrile.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis by binding to the eukaryotic translation initiation factor 4E (eIF4E). This results in the downregulation of the expression of various genes that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have anti-oxidant properties, which may be beneficial for the treatment of various diseases that are associated with oxidative stress. N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide in lab experiments is its relatively low cost and ease of synthesis. In addition, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to be stable under a variety of conditions, making it a useful tool for studying the effects of various compounds on cellular processes. However, one limitation of using N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide. One area of research is the development of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide derivatives that have improved potency and selectivity for specific targets. Another area of research is the identification of the specific genes and signaling pathways that are affected by N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide, which could provide insights into its mechanism of action. Finally, the development of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide-based therapies for the treatment of cancer, inflammatory diseases, and neurodegenerative diseases is an area of research that holds great promise.
Métodos De Síntesis
The synthesis of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide involves the reaction of 4-(1-phenylethoxy)aniline with chloroacetonitrile in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product by the addition of cyanide ion. The yield of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is typically around 70%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide is in the field of cancer research. N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(Cyanomethyl)-4-(1-phenylethoxy)benzamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-(1-phenylethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(14-5-3-2-4-6-14)21-16-9-7-15(8-10-16)17(20)19-12-11-18/h2-10,13H,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPQAXUITFVJFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2613642.png)
![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)
![N-(3-methoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2613652.png)

![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)



